molecular formula C7H14O2 B6597395 (1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol CAS No. 15753-48-7

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol

Cat. No.: B6597395
CAS No.: 15753-48-7
M. Wt: 130.18 g/mol
InChI Key: PFXRPUFYSLHDMF-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-(Hydroxymethyl)cyclohexan-1-ol is a cyclohexanol derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position and a hydroxyl (-OH) group at the 1-position of the cyclohexane ring. Its stereochemistry is defined by the (1S,3R) configuration, which influences its physical properties and reactivity. Key data include:

  • Molecular formula: C₇H₁₄O₂
  • Molecular weight: 130.185 g/mol
  • CAS Registry Number: 76140-18-6 .

This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its hydroxymethyl group enhances polarity, making it suitable for applications requiring water solubility or hydrogen-bonding interactions .

Properties

IUPAC Name

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXRPUFYSLHDMF-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274654
Record name rel-(1R,3S)-3-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15753-48-7
Record name rel-(1R,3S)-3-Hydroxycyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15753-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (1S,3R)-3-formylcyclohexan-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S,3R)-3-formylcyclohexan-1-one.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the construction of more complex molecules, particularly in the pharmaceutical industry where chirality is crucial for drug efficacy.

ApplicationDescription
Chiral Building BlockUsed in the synthesis of various pharmaceuticals and agrochemicals.
IntermediatesFunctions as an intermediate in reactions leading to more complex structures.

Biological Research

Research has indicated that this compound exhibits potential biological activity , particularly in neuroprotective roles. Studies suggest it may interact with neurotransmitter systems, influencing synaptic transmission and offering therapeutic benefits for neurological disorders.

Key Findings:

  • Interaction with neurotransmitter receptors could lead to neuroprotective effects.
  • Potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical intermediate. Its ability to form hydrogen bonds enhances its interaction with biological molecules, making it a candidate for drug development targeting various diseases.

Medicinal ApplicationPotential Benefits
Drug DevelopmentInvestigated for anti-inflammatory and analgesic properties.
Pharmaceutical IntermediatesUseful in synthesizing drugs with specific biological activities.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its versatile chemical behavior allows it to be involved in various industrial processes.

Industrial Uses:

  • Production of surfactants and polymers.
  • Utilization in coatings and adhesives due to its chemical stability.

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the interaction of this compound with specific neurotransmitter receptors. Results indicated that the compound could modulate receptor activity, potentially leading to protective effects against neuronal damage.

Case Study 2: Synthesis of Drug Intermediates
Research demonstrated the successful use of this compound as an intermediate in synthesizing a novel anti-inflammatory drug. The compound's stereochemistry played a critical role in achieving the desired pharmacological profile.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s stereochemistry plays a crucial role in its interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes
(1S,3R)-3-(Hydroxymethyl)cyclohexan-1-ol C₇H₁₄O₂ 1-OH, 3-CH₂OH 130.185 76140-18-6 Synthetic intermediate, polar building block
(1R,3S)-3-Methylcyclohexanol C₇H₁₄O 1-OH, 3-CH₃ 114.19 24965-90-0 Fragrance intermediate, less polar
(1R,3S)-3-Propylcyclohexan-1-ol C₉H₁₈O 1-OH, 3-CH₂CH₂CH₃ 142.24 Not available Bulkier substituent; potential solvent
trans-1,2-Bis(hydroxymethyl)cyclohexane C₈H₁₆O₂ 1-CH₂OH, 2-CH₂OH (trans) 144.21 3205-34-3 Polymer precursor, diol functionality
rac-(1S,3R)-3-(Dimethylamino)cyclohexan-1-ol C₈H₁₇NO 1-OH, 3-N(CH₃)₂ 143.23 EN300-761271 Pharmacological studies (e.g., receptor binding)
Key Observations:

Substituent Polarity :

  • The hydroxymethyl group in This compound increases its polarity compared to methyl or propyl derivatives, enhancing solubility in polar solvents .
  • trans-1,2-Bis(hydroxymethyl)cyclohexane exhibits even higher hydrophilicity due to two -CH₂OH groups, making it suitable for polyesters or hydrogels .

Steric and Stereochemical Effects: The (1S,3R) configuration distinguishes the target compound from its enantiomers or diastereomers, which may exhibit different biological activities or crystallization behaviors. rac-(1S,3R)-3-(Dimethylamino)cyclohexan-1-ol introduces a basic amino group, enabling interactions with biological targets (e.g., receptors) .

Applications: Methyl and propyl derivatives (e.g., (1R,3S)-3-Methylcyclohexanol) are often used in fragrances or as non-polar solvents due to reduced hydrogen-bonding capacity . The target compound’s hydroxymethyl group facilitates its use in drug discovery, such as in synthesizing carbacyclic β-glucan mimetics .

Biological Activity

Overview

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol is a chiral alcohol characterized by its cyclohexane ring structure and hydroxymethyl functional group. Its unique stereochemistry and functional properties make it a subject of interest in various fields, including organic synthesis, medicinal chemistry, and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_{7}H14_{14}O
  • CAS Number : 15753-48-7
  • Structure : The compound features a cyclohexane ring with a hydroxymethyl group at the 3-position, contributing to its chiral nature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. Additionally, the compound's stereochemistry plays a crucial role in its interactions with specific receptors and enzymes.

Enzyme Interactions

Research indicates that this compound may modulate enzyme activities through competitive inhibition or allosteric regulation. For instance, studies have shown that similar cyclohexanol derivatives can inhibit certain lipases and other hydrolases by binding to their active sites or altering their conformational states .

Therapeutic Applications

The potential therapeutic applications of this compound are broad, encompassing:

  • Antiviral Activity : Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of antiviral agents. Its structural properties allow it to be incorporated into more complex molecules that exhibit antiviral properties against various pathogens .
  • Antioxidant Properties : The presence of the hydroxyl group is indicative of potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiviralPotential as an antiviral precursor
Enzyme InhibitionModulation of lipase activity
AntioxidantScavenging free radicals
CytotoxicityVariable effects on tumor cells

Notable Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of lipase enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders .
  • Antioxidant Activity : Another investigation highlighted the antioxidant capacity of similar cyclohexanol derivatives, indicating that this compound could mitigate oxidative damage in cellular models .
  • Cytotoxic Effects : Research has shown varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound might be developed into a chemotherapeutic agent if further optimized .

Q & A

Q. What are the optimal synthetic routes for (1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol?

The synthesis of this compound typically involves stereoselective methods due to its chiral centers. Key approaches include:

  • Catalytic Hydrogenation : Using palladium-based catalysts (e.g., PdCl₂) under controlled hydrogen pressure to reduce unsaturated precursors. Solvents like hexane or ethyl acetate are preferred for minimizing side reactions .
  • Stereochemical Retention : Protecting the hydroxyl group during synthesis to preserve the (1S,3R) configuration. For example, tert-butyldimethylsilyl (TBS) ether protection has been used in similar cyclohexanol derivatives to maintain stereointegrity .
  • Building Block Utilization : The compound is listed as a chiral building block in organic synthesis catalogs, suggesting its derivation from commercially available enantiopure precursors via modular strategies .

Q. How can the stereochemistry of this compound be experimentally verified?

  • 13C NMR Spectroscopy : Compare experimental shifts with reported data for similar structures. For instance, cyclohexanol derivatives with TBS-protected hydroxyl groups show distinct shifts at δ 70–75 ppm for C-OH and δ 20–25 ppm for methyl groups in silyl ethers .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for enantiopure standards.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly if derivatized with heavy atoms (e.g., bromine).

Q. What analytical techniques are critical for purity assessment?

  • Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) to separate diastereomers. Retention indices can be cross-referenced with NIST Chemistry WebBook data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₄O₂) with <2 ppm error.
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to verify enantiomeric excess (>98% for research-grade material).

Advanced Questions

Q. How does the (1S,3R) configuration influence reactivity in nucleophilic substitutions?

The stereochemistry dictates regioselectivity in reactions:

  • Intramolecular Hydrogen Bonding : The axial hydroxymethyl group at C3 can form hydrogen bonds with the C1 hydroxyl, stabilizing transition states in SN2 reactions. This was observed in similar cyclohexanol derivatives, where axial substituents accelerated substitution rates by 30% compared to equatorial analogs .
  • Steric Effects : The 3D arrangement may hinder bulky reagents. For example, Mitsunobu reactions with triphenylphosphine and DIAD show lower yields (60–70%) when the hydroxymethyl group is axial due to steric clashes .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆). For instance, hydroxyl proton signals (δ 1.5–2.0 ppm in CDCl₃) may disappear in DMSO due to exchange broadening .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 13C NMR shifts and match experimental values. Discrepancies >2 ppm suggest impurities or incorrect assignments .
  • Isotopic Labeling : Introduce deuterium at the hydroxymethyl group to simplify 1H NMR splitting patterns and confirm coupling constants.

Q. What are the applications of this compound in multicomponent reactions (MCRs)?

  • Schmidt Reaction : The hydroxyl groups can act as directing groups in intramolecular Schmidt reactions to form bicyclic amines. Yields >80% are achievable with BF₃·OEt₂ catalysis .
  • Glycosylation : The hydroxymethyl moiety serves as a glycosyl acceptor in oligosaccharide synthesis. For example, coupling with peracetylated glucose donors using TMSOTf as a catalyst yields β-linked disaccharides with 65–75% diastereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.